molecular formula C18H27N3O2S B2672172 N-benzyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide CAS No. 1421463-49-1

N-benzyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2672172
CAS RN: 1421463-49-1
M. Wt: 349.49
InChI Key: FUNQJWXVXOZCAU-UHFFFAOYSA-N
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Description

N-benzyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide is a compound that belongs to the thiazepane family. It has gained attention in scientific research due to its potential use as a therapeutic agent in various diseases.

Scientific Research Applications

Synthesis and Material Science Applications

N-benzyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide and its derivatives have been explored in various scientific research applications, particularly in the synthesis of polymers and copolymers with potential biomedical uses. For instance, morpholine-2,5-dione derivatives, which share structural similarities with N-benzyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide, have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups. These polyesteramides, obtained through ring-opening copolymerization, exhibit controlled degradation and are promising for biomedical applications due to their functional groups that can be further modified for specific purposes (Veld, Dijkstra, & Feijen, 1992).

Photoinitiation in Coating Technologies

Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties, synthesized from morpholinophenyl derivatives, demonstrate potential as photoinitiators in ultraviolet-curable coatings. These materials are particularly relevant in applications requiring pigmented coatings, where they exhibit synergistic effects and enhanced photoinitiation efficiency, essential for rapid curing processes in industrial applications (Angiolini et al., 1997).

Anticancer Research

Derivatives of N-benzyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide have been investigated for their antitumor properties. Compounds synthesized by condensation reactions and further cyclization processes have shown distinct inhibitory effects on the proliferation of cancer cell lines. These findings suggest potential therapeutic applications in cancer treatment, highlighting the importance of structural modifications to enhance biological activity (Lu et al., 2017); (Ji et al., 2018).

Antimicrobial and Antifungal Studies

The chemical versatility of N-benzyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide and related compounds has been exploited in the synthesis of antimicrobial and antifungal agents. Research has demonstrated the efficacy of these derivatives against a range of microbial and fungal pathogens, offering a promising avenue for the development of new therapeutic agents (Sahin et al., 2012); (Weiqun et al., 2005).

properties

IUPAC Name

N-benzyl-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c22-18(19-13-16-5-2-1-3-6-16)21-7-4-12-24-15-17(21)14-20-8-10-23-11-9-20/h1-3,5-6,17H,4,7-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNQJWXVXOZCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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